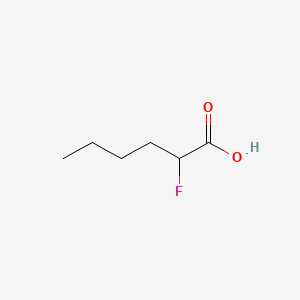

2-Fluorohexanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-fluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWPBSAPAJJTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-57-0 | |

| Record name | Hexanoic acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Fluorohexanoic Acid and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of 2-fluorohexanoic acid is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This section explores various strategies to synthesize enantiomerically enriched this compound.

Enantioselective Synthesis via Chiral Precursors

One effective strategy for asymmetric synthesis is the use of a chiral pool, where a readily available, enantiomerically pure natural product is used as a starting material.

Optically pure amino acids serve as excellent chiral precursors for the synthesis of α-fluoro carboxylic acids. L-(+)-Norleucine, a non-proteinogenic α-amino acid with a linear six-carbon chain, is an ideal starting material for the synthesis of (S)-2-fluorohexanoic acid. nih.gov The synthesis involves the stereospecific replacement of the amino group with a fluorine atom. This transformation retains the stereochemical integrity of the chiral center.

Diazotization reactions provide a classic method for the conversion of primary amines to other functional groups. organic-chemistry.org In the context of synthesizing this compound from L-(+)-norleucine, the α-amino group is first converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. organic-chemistry.orgrsc.org The resulting diazonium intermediate is unstable and can undergo nucleophilic substitution with a fluoride (B91410) ion. organic-chemistry.org The stereospecificity of this reaction is crucial; the incoming nucleophile can attack from the same side (retention) or the opposite side (inversion) of the leaving group (dinitrogen). The reaction conditions can be tuned to favor one outcome over the other, thereby controlling the stereochemistry of the final product.

| Precursor | Reagents | Product | Stereochemical Outcome |

| L-(+)-Norleucine | 1. NaNO₂, HCl 2. HF-Pyridine | (S)-2-Fluorohexanoic acid | Predominantly retention of configuration |

| L-(+)-Norleucine | 1. NaNO₂, HBF₄ 2. Heat | (R)-2-Fluorohexanoic acid | Predominantly inversion of configuration (via SN2-like mechanism) |

Catalytic Asymmetric Fluorination Strategies

Catalytic methods offer an efficient and atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Nucleophilic fluorination is a common method for introducing fluorine into a molecule. researchgate.net This approach often involves the conversion of a hydroxyl group into a C-F bond. For the synthesis of this compound, a suitable precursor would be ethyl 2-hydroxyhexanoate. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation. nih.govsci-hub.se The reaction typically proceeds through an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center. researchgate.net Therefore, starting with (R)-ethyl 2-hydroxyhexanoate would yield (S)-2-fluorohexanoic acid ethyl ester.

Recent advancements have also explored the use of simpler fluoride sources like potassium fluoride (KF) in the presence of a catalyst. nih.gov Copper-catalyzed H–F insertion into α-diazocarbonyl compounds using KF has been shown to be an effective method for the synthesis of α-fluorocarbonyl derivatives under mild conditions. nih.gov

| Substrate | Fluorinating Reagent | Catalyst | Product |

| (R)-ethyl 2-hydroxyhexanoate | DAST | None | (S)-ethyl 2-fluorohexanoate |

| Ethyl 2-diazohexanoate | KF/HFIP | Copper(I) with bis(oxazoline) ligand | Ethyl 2-fluorohexanoate |

Enzymes are highly efficient and stereoselective catalysts that can be used for the kinetic resolution of racemates. cas.cn In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst (in this case, an enzyme), leading to the separation of the two enantiomers. nih.gov For this compound, a racemic mixture of its ester derivative can be subjected to hydrolysis catalyzed by a lipase, such as Candida rugosa lipase. researchgate.net The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the enantiomerically enriched acid and ester. researchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better separation.

| Racemic Substrate | Enzyme | Reaction | Products | Enantioselectivity (E) |

| (R,S)-ethyl 2-fluorohexanoate | Candida rugosa lipase | Hydrolysis | (S)-2-Fluorohexanoic acid and (R)-ethyl 2-fluorohexanoate | High (E > 100) |

| (R,S)-2-Fluorohexanoic acid | Novozym 435 | Esterification with ethanol | (R)-ethyl 2-fluorohexanoate and (S)-2-Fluorohexanoic acid | High (E > 200) |

General Synthetic Routes to Alpha-Fluorocarboxylic Acids

The introduction of a fluorine atom at the α-position of a carboxylic acid is a key objective in the synthesis of compounds like this compound. Various strategies have been developed to achieve this transformation, generally starting from readily available carboxylic acid precursors or their derivatives.

Multi-Step Approaches from Carboxylic Acid Precursors

A common and effective strategy for synthesizing α-fluorocarboxylic acids involves a multi-step sequence starting from the corresponding non-fluorinated carboxylic acid. fluorine1.ru This approach typically involves the initial halogenation of the carboxylic acid at the α-position, followed by a nucleophilic substitution to introduce the fluorine atom.

One well-established method is an adaptation of the Hell-Volhard-Zelinsky reaction. fluorine1.ru In this process, the parent carboxylic acid (e.g., hexanoic acid) is first converted to an α-bromo derivative. This intermediate is often esterified to improve solubility and reactivity for the subsequent fluorination step. A typical reaction sequence is outlined below:

α-Bromination : Hexanoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂) with a phosphorus catalyst (e.g., red phosphorus or PBr₃), to yield 2-bromohexanoic acid.

Esterification : The resulting 2-bromohexanoic acid is converted into an ester, for instance, methyl 2-bromohexanoate or ethyl 2-bromohexanoate, by reacting it with the corresponding alcohol under acidic conditions.

Fluorination : The α-bromo ester undergoes a halogen exchange reaction to replace the bromine atom with fluorine.

Hydrolysis : Finally, the α-fluoro ester is hydrolyzed under acidic or basic conditions to yield the target this compound. fluorine1.ru

An alternative multi-step synthesis starts from amino acids. For example, the stereospecific synthesis of (R)-2-fluorohexanoic acid can be achieved starting from L-(+)-norleucine. tandfonline.comtandfonline.com This process involves the diazotization of the amino acid to form an α-hydroxy acid, which is then esterified. The hydroxyl group is subsequently replaced by fluorine using a fluorinating agent like diethylaminosulfur trifluoride (DAST). tandfonline.com

Halogen Exchange Reactions for Carbon-Fluorine Bond Formation

The formation of the carbon-fluorine bond is the critical step in these syntheses and is frequently accomplished via a halogen exchange (Halex) reaction. semanticscholar.org This nucleophilic substitution reaction involves replacing a more reactive halogen, typically bromine or chlorine, with a fluorine atom using a fluoride salt. fluorine1.rusemanticscholar.org

For the synthesis of α-fluoro esters like methyl 2-fluorohexanoate, the corresponding α-bromo ester is treated with a fluoride source. Potassium fluoride (KF) is a commonly used reagent for this purpose. fluorine1.ru The reaction is typically carried out in a high-boiling point, polar aprotic solvent like acetamide, which helps to solubilize the fluoride salt and facilitate the substitution. fluorine1.rutandfonline.com The efficiency of this reaction can be enhanced by the addition of a phase-transfer catalyst, such as tetrabutylammonium fluoride (TBAF). fluorine1.ru

| Reactant | Reagent(s) | Product | Reaction Type |

| Methyl 2-bromohexanoate | 1. KF, Acetamide2. H₃O⁺ | This compound | Halogen Exchange & Hydrolysis |

| Ethyl (S)-2-hydroxyhexanoate | DAST | (R)-2-Fluorohexanoic acid ethyl ester | Hydroxyl Substitution |

| Ethyl (S)-2-mesyloxyhexanoate | Fluoride Ion (e.g., from KF) | (R)-2-Fluorohexanoic acid ethyl ester | Nucleophilic Substitution |

Another approach involves converting the α-hydroxy group into a good leaving group, such as a mesylate (methanesulfonate). This α-mesyloxy ester can then undergo nucleophilic displacement with a fluoride ion to yield the α-fluoro ester. tandfonline.com This method is known for proceeding with high stereospecificity. tandfonline.comtandfonline.com

Advanced Synthetic Protocols and Derivatization

Beyond general routes, more advanced protocols focus on the direct synthesis of derivatives like esters and the subsequent transformation of the carboxylic acid functional group into other moieties.

Synthesis of this compound Esters

Esters of this compound are important intermediates and can be synthesized through several routes. As mentioned, a primary method involves the esterification of an appropriate precursor followed by fluorination. For example, (S)-2-hydroxyhexanoic acid, derived from L-(+)-norleucine, can be esterified using ethanolic hydrogen chloride to produce ethyl (S)-2-hydroxyhexanoate. tandfonline.com This hydroxy ester is then converted to the corresponding fluoro ester.

The direct esterification of this compound is also a viable method. The reaction of this compound with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst yields the corresponding ester. This is a standard functional group transformation typical of carboxylic acids. smolecule.com

Continuous flow synthesis represents a modern approach to producing fluorinated esters. acs.orgnih.gov These systems allow for the conversion of a carboxylic acid into an activated intermediate, such as an N-acylpyrazole, which can then undergo fluorination and subsequent reaction with an alcohol in a telescoped process to afford the final ester product in good yield and with short reaction times. acs.orgnih.gov

| Starting Material | Reagent(s) | Product | Protocol |

| (S)-2-Hydroxyhexanoic acid | 1. Ethanolic HCl2. DAST | (R)-2-Fluorohexanoic acid ethyl ester | Batch Synthesis |

| This compound | Ethanol, H⁺ catalyst | Ethyl 2-fluorohexanoate | Direct Esterification |

| Hexanoic Acid | 1. Activation2. α-Fluorination3. Alcohol | α-Fluorohexanoic acid ester | Continuous Flow |

Exploration of Functional Group Transformations

The carboxylic acid moiety of this compound allows for a variety of functional group transformations, enabling the synthesis of a wider range of derivatives. These reactions are fundamental to organic synthesis and allow for the construction of more complex molecules. solubilityofthings.com

Key transformations include:

Amide Formation : this compound can be converted into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluorohexanoyl chloride is a reactive intermediate that readily reacts with primary or secondary amines to form amides. youtube.com

Reduction to Alcohol : The carboxylic acid group can be reduced to a primary alcohol, yielding 2-fluorohexan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Decarboxylation : While not always straightforward, decarboxylation reactions can remove the carboxyl group. Specific methods, such as silver-catalyzed decarboxylative fluorination, have been developed for related malonic acid derivatives, highlighting advanced transformations in the field. organic-chemistry.org

These transformations underscore the versatility of this compound as a building block in organic synthesis, allowing its incorporation into more complex molecular structures for various applications. solubilityofthings.com

Chemical Reactivity and Mechanistic Studies of 2 Fluorohexanoic Acid Derivatives

Influence of the Alpha-Fluorine Atom on Reaction Pathways

The presence of a fluorine atom on the carbon adjacent to a carboxyl group, the alpha (α) position, profoundly alters the chemical properties and reactivity of 2-fluorohexanoic acid compared to its non-fluorinated counterpart, hexanoic acid. This influence stems from the unique electronic and steric characteristics of the fluorine atom.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). In this compound, the α-fluorine atom pulls electron density away from the adjacent carbon atoms and the carboxylic acid group. This electronic perturbation is a dominant factor in its reactivity. The polarization of the C-F bond significantly impacts the stability of intermediates and transition states in organic reactions. For instance, reactions that proceed through a carbanion intermediate at the α-carbon would be destabilized, while those involving cationic character might be influenced differently.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). researchgate.net Consequently, the steric hindrance caused by an α-fluorine atom is generally considered minimal and less impactful than its electronic effects. researchgate.net However, in highly crowded transition states, even this small increase in size can influence the stereochemical outcome of a reaction. The primary influence of the α-fluorine, therefore, is its ability to modulate the electronic environment of the molecule, which in turn dictates the pathways of organic transformations. researchgate.net

The most direct consequence of the α-fluorine's strong inductive effect is a significant increase in the acidity of the carboxylic acid group. The electron-withdrawing fluorine atom stabilizes the carboxylate anion (conjugate base) formed upon deprotonation by delocalizing the negative charge. This stabilization lowers the energy of the conjugate base, making the parent acid more willing to donate its proton. As a result, this compound is a considerably stronger acid than hexanoic acid.

This is evident when comparing the acid dissociation constants (pKa) of related compounds. While the specific pKa for this compound is not widely reported, a clear trend can be observed in shorter-chain carboxylic acids. smolecule.commsu.edu The introduction of a fluorine atom on the α-carbon dramatically lowers the pKa value, indicating a substantial increase in acidity. msu.edu

Table 1: Comparison of pKa Values for Carboxylic Acids This table illustrates the effect of an alpha-fluorine substituent on acidity.

| Compound Name | Chemical Formula | pKa Value |

| Acetic Acid | CH₃COOH | 4.75 msu.edu |

| Fluoroacetic Acid | FCH₂COOH | 2.6 smolecule.commsu.edu |

| Hexanoic Acid | CH₃(CH₂)₄COOH | ~4.8 smolecule.com |

| Trifluoroacetic Acid | CF₃COOH | 0.0 smolecule.commsu.edu |

The altered electronic environment also affects reaction kinetics. For reactions where the rate-determining step involves the formation of a negative charge at or near the α-position, the electron-withdrawing fluorine atom can accelerate the reaction by stabilizing the transition state. Conversely, for reactions that involve the development of positive charge, the fluorine atom would have a destabilizing effect, thereby slowing the reaction rate.

Fluorine as a Bioisosteric Replacement and its Mechanistic Implications

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The fluorine atom is frequently used as a bioisostere for a hydrogen atom or a hydroxyl group, a strategy that can modulate a molecule's biological activity. informahealthcare.com

The introduction of a fluorine atom can enhance the binding affinity of a substrate to its target enzyme. nih.gov This enhancement can arise from several factors. The polarized C-F bond can engage in favorable electrostatic interactions with polar residues in the enzyme's active site. Furthermore, fluorine can act as a weak hydrogen bond acceptor. While the direct impact of fluorine substitution on the binding of this compound itself is specific to particular enzymes, general principles show that such substitutions can lead to more potent enzyme inhibitors or more specific substrates. nih.gov The crucial role of binding affinity, sometimes even more than catalytic efficiency (kcat/Km), often determines the actual substrate specificity of an enzyme in vivo. nih.gov

Table 2: Factors Influenced by Bioisosteric Fluorine Substitution This table summarizes the key molecular and biological property changes resulting from the replacement of H with F.

| Property | Consequence of Fluorine Substitution |

| Metabolic Stability | Blocks oxidative metabolism at the site of fluorination, increasing molecule stability. |

| Binding Affinity | Can increase due to favorable electrostatic or hydrogen bonding interactions with the enzyme active site. nih.gov |

| Acidity (pKa) | Significantly alters the pKa of nearby acidic or basic groups, affecting the ionization state at physiological pH. |

| Conformation | Can influence molecular shape and preferred conformation through steric and electronic effects. |

Mechanisms of Defluorination and Carbon-Fluorine Bond Cleavage in Organic Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage exceptionally challenging. rsc.orgrsc.org Nevertheless, several chemical and biological mechanisms exist for defluorination. These processes are of significant interest for both synthetic chemistry and the bioremediation of fluorinated environmental pollutants. rsc.orgnih.gov

Microbial defluorination of fluorinated carboxylic acids has been observed under both anaerobic and aerobic conditions. nih.govacs.org In some anaerobic pathways, the presence of a double bond near the fluorine atom is crucial for reductive defluorination. nih.gov Certain enzymes, such as 2-haloacid dehalogenases, can catalyze the hydrolytic cleavage of C-F bonds in α-fluorinated acids. acs.org Metalloenzymes, including certain heme-dependent and non-heme oxygenases, are also capable of mediating C-F bond cleavage, often through oxidative mechanisms that differ from standard C-H bond activation. rsc.orgrsc.orgnih.gov These enzymatic reactions can proceed through various intermediates, and the exact mechanism often depends on the specific enzyme and the structure of the fluorinated substrate. nih.gov For instance, some reactions may involve the formation of radical intermediates or unstable fluorinated species that spontaneously eliminate fluoride (B91410). nih.govacs.org

Biochemical Transformations and Metabolic Pathways of 2 Fluorohexanoic Acid and Analogues

Enzymatic Biotransformation of Fluorinated Fatty Acids

The presence of a fluorine atom on a fatty acid chain significantly influences its metabolism. Enzymes that typically process fatty acids can interact with fluorinated analogues, leading to unique biotransformations.

Role of Cytochrome P450 Enzymes in Aliphatic Fluorinated Compound Metabolism

Cytochrome P450 (CYP) enzymes are a versatile family of monooxygenases crucial for the metabolism of a wide array of xenobiotics, including fluorinated organic compounds. nih.govmdpi.com These enzymes are involved in the oxidative metabolism of numerous endogenous and exogenous chemicals. researchgate.net While much of the research on CYP-mediated metabolism of fluorinated compounds has focused on aromatic systems and drugs, the principles extend to aliphatic molecules like 2-fluorohexanoic acid. nih.govresearchgate.netmanchester.ac.uk

The fundamental mechanism of CYP action involves the activation of molecular oxygen to generate a highly reactive iron-oxo species. youtube.com This species is capable of abstracting a hydrogen atom from a substrate, leading to the formation of a radical intermediate and a hydroxylated enzyme complex. youtube.com The subsequent recombination of these results in the hydroxylation of the substrate. youtube.com In the context of aliphatic fluorinated compounds, the position of the fluorine atom is a key determinant of the metabolic outcome. Fluorine's high electronegativity can influence the reactivity of neighboring C-H bonds, potentially altering the preferred site of hydroxylation by CYP enzymes. researchgate.net

Human CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of xenobiotics. nih.govnih.gov While specific studies on the metabolism of this compound by individual CYP isoforms are limited, it is understood that enzymes like CYP2D6 and CYP2C9 show preferences for substrates with specific electronic properties, which could influence their interaction with fluorinated fatty acids. nih.gov The metabolism of fluorinated drugs by human P450 enzymes has been demonstrated, and in some cases, this can lead to the loss of fluorine and the formation of aldehyde metabolites. nih.gov

Mechanisms of Fluoride (B91410) Ion Release During Biotransformation

The cleavage of the carbon-fluorine (C-F) bond, a process known as defluorination, is a critical step in the breakdown of fluorinated compounds. The C-F bond is the strongest single bond in organic chemistry, making its enzymatic cleavage a significant biochemical challenge. wikipedia.org Nevertheless, various microorganisms and enzymes have evolved mechanisms to release fluoride ions from organofluorine compounds. acs.org

One of the primary mechanisms of enzymatic defluorination is hydrolytic dehalogenation, catalyzed by enzymes such as fluoroacetate (B1212596) dehalogenases. nih.gov These enzymes utilize a nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of an intermediate that subsequently breaks down to release a fluoride ion. researchgate.net

In the context of short-chain fluorinated carboxylic acids, aerobic microbial communities have been shown to be capable of defluorination. nih.govacs.org The structural features of the fluorinated acid are critical for this process. For instance, the presence of C-H bonds at the α-carbon can be susceptible to microbial attack, and enzymatic hydration of unsaturated α- and β-carbons can lead to the spontaneous cleavage of a β-C-F bond. nih.govacs.org The biotransformation of certain fluorotelomer carboxylic acids has been observed to result in significant fluoride release, indicating active defluorination pathways. nih.gov

Biosynthesis of Naturally Occurring Fluorinated Compounds

Nature's production of organofluorine compounds is rare, with only a handful of known biosynthetic pathways. These pathways offer valuable insights into the enzymatic machinery capable of forming the C-F bond.

Investigation of Fluorinase Enzyme Activity and Mechanisms

The key enzyme responsible for the biological formation of the C-F bond is the fluorinase. wikipedia.orgacsgcipr.org First isolated from the bacterium Streptomyces cattleya, this enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. wikipedia.orgnih.gov This reaction is a nucleophilic substitution (SN2) where the fluoride ion attacks the C-5' position of SAM. wikipedia.orgacsgcipr.org

The fluorinase enzyme exhibits a degree of substrate tolerance, accepting chloride ions in place of fluoride, although the reaction equilibrium is less favorable for chlorination. wikipedia.org The enzyme's activity is reversible, and it can utilize 5'-FDA and L-methionine to synthesize SAM and release a fluoride ion. wikipedia.org Structural studies have revealed that the enzyme can accommodate variations in the substrate, such as 2'-deoxyadenosine analogues, without compromising its catalytic ability to form a C-F bond. nih.govrsc.org The understanding of the fluorinase's mechanism and substrate specificity is crucial for its potential application in biocatalysis and the synthesis of novel fluorinated compounds. bohrium.com

Integration of Fluoroacetyl-CoA into Fatty Acid Synthesis Pathways

Fatty acid synthesis is a fundamental metabolic process that builds long-chain fatty acids from two-carbon units derived from acetyl-CoA. wikipedia.orgaocs.orgkhanacademy.org The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the chain extender. aocs.orgaocs.org The growing fatty acid chain is attached to an acyl carrier protein (ACP) and undergoes a cycle of condensation, reduction, dehydration, and further reduction. nih.gov

The introduction of a fluorine atom at the C-2 position of the acetyl-CoA building block, forming fluoroacetyl-CoA, allows for the biosynthesis of monofluorinated fatty acids. While naturally occurring long-chain ω-fluorinated fatty acids are known, the specific integration of 2-fluoroacetyl-CoA into the general fatty acid synthesis pathway is primarily an area of investigation in metabolic engineering. The enzymes of the fatty acid synthase (FAS) complex can potentially accept fluoroacetyl-CoA as a primer unit or, more likely, fluoromalonyl-CoA as an extender unit, leading to the incorporation of a fluorine atom into the fatty acid backbone.

Characterization of Fluorinated Polyketide Biosynthesis via Engineered Enzymes

Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs), which share mechanistic similarities with fatty acid synthases. By leveraging the modular nature of PKSs, researchers have successfully engineered enzymatic pathways to produce novel fluorinated polyketides. nih.gov

This is achieved by providing fluoroacetate as a precursor, which is then converted intracellularly to fluoromalonyl-CoA. nih.gov Engineered PKS systems can then utilize this fluorinated extender unit in place of or in addition to the natural malonyl-CoA, resulting in the incorporation of fluorine atoms at specific positions within the polyketide backbone. nih.gov This synthetic biology approach opens up new avenues for creating structurally complex and potentially bioactive fluorinated molecules that are not accessible through traditional synthetic chemistry.

Interactions with Biological Systems at a Molecular Level

The introduction of fluorine into carboxylic acids, particularly at the alpha-position, imparts unique chemical properties that significantly influence their interactions with biological systems at the molecular level. These alpha-fluorinated carboxylic acids and their analogues are valuable tools for probing and modulating the function of enzymes, cellular transporters, and membrane systems. Their distinct behavior stems from the high electronegativity, small size, and steric properties of the fluorine atom, which can alter the electronic distribution, acidity, and conformation of the parent molecule.

Enzyme Inhibition Mechanisms by Alpha-Fluorinated Carboxylic Acids

Alpha-fluorinated carboxylic acids can act as potent enzyme inhibitors through various mechanisms, primarily by exploiting the unique properties of the fluorine atom to form stable transition state analogues or to act as "suicide substrates." nih.govunl.edu The high electronegativity of fluorine can stabilize adjacent positive charges, a feature that becomes critical in the context of enzymatic reactions that proceed through cationic or oxocarbenium ion-like transition states. researchgate.net

One of the key mechanisms involves the ability of the fluorine substituent to act as an excellent leaving group from anionic intermediates, a process that can lead to the irreversible inactivation of an enzyme. nih.govunl.edu This is particularly relevant for enzymes that catalyze reactions involving the formation of a carbanion or enolate intermediate at the alpha-carbon of the substrate. The presence of a fluorine atom at this position can facilitate the elimination of fluoride, leading to the formation of a reactive species that covalently modifies a catalytically essential amino acid residue in the enzyme's active site. This mechanism-based inhibition is often referred to as "suicide inhibition" because the enzyme essentially brings about its own inactivation by processing the fluorinated substrate analogue. nih.gov

Furthermore, the substitution of hydrogen with fluorine at the alpha-position can significantly increase the acidity of the alpha-proton. This alteration can influence the binding affinity of the molecule to the enzyme's active site and affect the kinetics of the enzymatic reaction. In some cases, alpha-fluorinated carboxylic acids can act as competitive inhibitors by mimicking the natural substrate and binding to the active site without undergoing a reaction.

The development of fluorinated substrate analogues has been instrumental in elucidating enzyme mechanisms. unl.edu For instance, alpha-fluorinated ketones, which share mechanistic similarities with alpha-fluorinated carboxylic acids in their interactions with certain enzymes, have been shown to form stable hemiacetal or hemiketal adducts with active site serine or cysteine residues. researchgate.net This ability to form stable covalent adducts allows for the trapping and characterization of enzyme-inhibitor complexes, providing valuable insights into the catalytic mechanism.

Table 1: Mechanistic Roles of Fluorine in Enzyme Inhibition

| Feature of Fluorine | Consequence in Enzyme Active Site | Resulting Inhibition Mechanism |

|---|---|---|

| High Electronegativity | Stabilization of transition state analogues. | Potent competitive or non-competitive inhibition. |

| Good Leaving Group Ability | Facilitates elimination from an intermediate. | Mechanism-based inactivation (suicide inhibition). |

| Steric Mimic of Hydrogen | Allows binding to the active site. | Can act as a competitive inhibitor. |

Modulation of Cellular Transporter Systems by Fluorinated Carboxylic Acids

Fluorinated carboxylic acids, particularly perfluorinated carboxylic acids (PFCAs), have been shown to interact with and modulate the function of various cellular transporter systems. These interactions are crucial for understanding the cellular uptake, distribution, and potential biological effects of these compounds. The primary transporters involved in the cellular uptake of fluorinated carboxylic acids are the organic anion transporting polypeptides (OATPs), which are part of the solute carrier (SLC) family of transporters. nih.govnih.gov

Studies have demonstrated that PFCAs can be substrates for OATPs, and their transport is often dependent on the length of the perfluorinated carbon chain. nih.govresearchgate.net For instance, research on human intestinal Caco-2 cells has shown that medium-chain PFCAs (C7-C11) significantly inhibit the uptake of known OATP substrates, suggesting a competitive interaction. nih.gov This competitive inhibition implies that these fluorinated carboxylic acids are recognized and transported by the same transporters as endogenous molecules and various drugs.

The efficiency of uptake by these transporters can vary with the chain length of the PFCA. For example, in Caco-2 cells, the uptake of perfluorononanoic acid (PFNA, C9) was found to be the highest among a series of PFCAs tested (C6 to C12). researchgate.net This suggests that there is an optimal chain length for efficient interaction with the binding pocket of the transporter.

Dixon plot analysis has confirmed the competitive nature of this inhibition for several PFCAs. The inhibition constants (Ki) provide a measure of the affinity of the fluorinated carboxylic acid for the transporter. Lower Ki values indicate a higher affinity. For example, the Ki values for the inhibition of sulfobromophthalein (BSP) uptake by PFOA (C8), PFNA (C9), and PFDA (C10) in Caco-2 cells were determined to be 62.2 µM, 35.3 µM, and 43.2 µM, respectively, with OATP2B1 being the likely isoform involved. nih.gov

Beyond direct transport, exposure to PFCAs can also lead to changes in the expression levels of transporter genes. Studies in HepaRG cells, a human liver cell line, have shown that PFCAs can upregulate the expression of genes encoding amino acid transporters. nih.govnih.gov This modulation of transporter expression suggests that cells may have adaptive responses to exposure to these fluorinated compounds.

Table 2: Interaction of Perfluorinated Carboxylic Acids (PFCAs) with Organic Anion Transporting Polypeptides (OATPs) in Caco-2 Cells

| PFCA | Carbon Chain Length | Effect on OATP Substrate (BSP) Uptake | Inhibition Constant (Ki) |

|---|---|---|---|

| Perfluoroheptanoic acid (PFHpA) | C7 | Significant decrease | Not reported |

| Perfluorooctanoic acid (PFOA) | C8 | Significant decrease | 62.2 ± 1.3 µM |

| Perfluorononanoic acid (PFNA) | C9 | Significant decrease | 35.3 ± 0.1 µM |

| Perfluorodecanoic acid (PFDA) | C10 | Significant decrease | 43.2 ± 0.3 µM |

| Perfluoroundecanoic acid (PFUnDA) | C11 | Significant decrease | Not reported |

Studies on Fluorinated Fatty Acid Analogues in Membrane Systems

Fluorinated fatty acid analogues have emerged as powerful probes for investigating the structure and dynamics of biological membranes. nih.govnih.gov The introduction of fluorine atoms into the acyl chain of fatty acids provides a sensitive reporter group that can be monitored using fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy without the need for bulky fluorescent labels that can significantly perturb the membrane structure. acs.orgavantiresearch.com

These studies often involve incorporating fluorinated fatty acids into the membrane phospholipids of cells, such as the unsaturated fatty acid auxotrophs of Escherichia coli and Salmonella typhimurium. nih.govnih.gov Once incorporated, the ¹⁹F NMR signal provides detailed information about the local environment of the fluorine probe, including the order and dynamics of the lipid acyl chains. acs.org

The presence of fluorinated fatty acids can influence the physical properties of the membrane. For example, the incorporation of 8,8-difluoromyristic acid into the membranes of E. coli was shown to alter the phase transition behavior of the membrane lipids and affect the function of membrane-bound transport proteins. nih.govnih.gov This suggests that even subtle changes in the lipid composition can have significant consequences for membrane function.

Furthermore, fluorinated fatty acids have been used to study protein-lipid interactions. nih.govnih.gov The changes in the ¹⁹F NMR spectra of fluorinated fatty acids upon interaction with membrane proteins can provide insights into the nature of these interactions and the extent to which proteins perturb the lipid bilayer.

The partitioning of fluorinated compounds into lipid membranes is another area of active research. Studies have shown a good correlation between the octanol-water partition coefficient (logP), a measure of lipophilicity, and the membrane molar partitioning coefficients (logKp) for a series of fluorinated compounds. nih.govresearchgate.net This indicates that the principles governing the partitioning of molecules into a bulk solvent like octanol are also relevant for their partitioning into the more complex, anisotropic environment of a lipid bilayer.

Table 3: Applications of Fluorinated Fatty Acid Analogues in Membrane Studies

| Fluorinated Analogue | Organism/System | Technique | Key Findings |

|---|---|---|---|

| 8,8-difluoromyristic acid | Escherichia coli | ¹⁹F NMR, Transport assays | Altered membrane phase transition and transport of methyl β-D-thiogalactopyranoside. nih.govnih.gov |

| Fluorinated myristic acid | Salmonella typhimurium | Freeze-fracture electron microscopy, Transport assays | Temperature-dependent segregation of intramembranous protein particles and altered transport of tetracycline. nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Perfluoroheptanoic acid | PFHpA |

| Perfluorooctanoic acid | PFOA |

| Perfluorononanoic acid | PFNA |

| Perfluorodecanoic acid | PFDA |

| Perfluoroundecanoic acid | PFUnDA |

| 8,8-difluoromyristic acid | - |

| Monofluoropalmitic acids | - |

| Sulfobromophthalein | BSP |

| methyl β-D-thiogalactopyranoside | - |

Advanced Analytical Methodologies for 2 Fluorohexanoic Acid Research

Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed study of 2-fluorohexanoic acid, providing insights into its structure, behavior in biological environments, and presence in environmental samples. Techniques such as Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy

With a nuclear spin of 1/2, approximately 100% natural abundance, and high sensitivity (about 83% that of ¹H), the 19F nucleus is exceptionally well-suited for NMR studies. alfa-chemistry.com 19F NMR spectroscopy offers a wide chemical shift range and produces sharp signals, making it a valuable tool for the analysis of fluorinated compounds like this compound. huji.ac.il

Application in Structural Elucidation and Conformational Analysis

19F NMR spectroscopy is a potent technique for determining the structure of fluorinated organic molecules. nih.govrsc.org The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. alfa-chemistry.com Factors such as the presence of electronegative substituents and resonance effects within a molecule can significantly influence the 19F chemical shift, providing detailed structural information. alfa-chemistry.com

For this compound, the position of the fluorine atom at the second carbon (C-2) results in a characteristic chemical shift in the 19F NMR spectrum. The typical chemical shift range for a fluorine atom attached to a sp³-hybridized carbon is between +140 to +250 ppm relative to neat CFCl₃. ucsb.edu More specifically, for compounds with a -CHF- group, the range is generally observed between -200 to -230 ppm. science-and-fun.de The precise chemical shift and the coupling constants (J-couplings) between the fluorine nucleus and adjacent protons (¹H) and carbons (¹³C) allow for unambiguous structural confirmation. nih.gov

Furthermore, 19F NMR can be employed to study the conformational dynamics of this compound. Restricted rotation around single bonds can lead to the existence of different rotational isomers (rotamers), which may be observable as distinct signals in the NMR spectrum at room temperature. nih.govnih.govmdpi.com Variable-temperature (VT) NMR studies can provide information on the energy barriers between these conformers. nih.govmdpi.com The analysis of coupling constants, particularly three-bond couplings (³J), can also offer insights into the dihedral angles and, consequently, the preferred conformations of the molecule in solution.

Below is a table summarizing typical 19F NMR chemical shift ranges for various fluorine-containing functional groups, which aids in the structural interpretation of compounds like this compound.

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

| -CH₂F | -240 to -205 |

| -CHF- | -230 to -200 |

| -COF | 15 to 30 |

| Data sourced from various NMR chemical shift tables. ucsb.eduscience-and-fun.de |

Use as Spectroscopic Probes in Biological Systems

The unique properties of the 19F nucleus make it an excellent probe for studying biological systems. ed.ac.uknih.gov Since naturally occurring organofluorine compounds are rare, biological samples typically have no background 19F NMR signal. rsc.orged.ac.uk This allows for the clear detection of fluorinated molecules like this compound when introduced into a biological system.

By incorporating a fluorinated molecule, researchers can study various biological processes, including protein folding, conformation, and protein-ligand interactions. ed.ac.uknih.gov The 19F chemical shift is highly sensitive to the local microenvironment, meaning that changes in protein conformation or the binding of a ligand can induce detectable shifts in the 19F NMR spectrum. ed.ac.uk For instance, if this compound were to bind to a protein, the chemical shift of its fluorine atom would likely change, providing information about the binding event and the nature of the binding site.

Two-dimensional NMR techniques, such as 19F-¹³C correlation spectroscopy, can be used to further characterize the conformational states of proteins that have incorporated fluorinated amino acids. nih.govsemanticscholar.org These methods provide greater resolution and allow for the assignment of specific signals to individual fluorine atoms within the protein structure. nih.gov

Quantitative Analysis and Environmental Monitoring of Fluorinated Compounds

19F NMR spectroscopy is a valuable tool for the quantitative analysis of fluorinated compounds in complex mixtures, including environmental samples. nih.gov The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for accurate quantification. huji.ac.il For quantitative measurements with high accuracy (±1%), it is important to use a sufficient relaxation delay (five times the T1 relaxation time) during data acquisition. huji.ac.il

In environmental monitoring, 19F NMR can be used to detect and quantify persistent organic pollutants such as per- and polyfluoroalkyl substances (PFAS). While this compound is not a perfluorinated compound, the principles of using 19F NMR for detection are the same. Shorter-chain perfluorocarboxylic acids (PFCAs) have been monitored in degradation studies using 19F NMR. researchgate.net The technique's ability to distinguish between different fluorinated compounds in a mixture without the need for prior separation makes it a powerful screening tool. nih.gov

The table below illustrates the typical 19F chemical shifts for different fluorine environments in perfluorinated carboxylic acids, which can be useful for identifying related compounds in environmental samples.

| Fluorine Group | General Chemical Shift Range (ppm) |

| CF₃ | < -90 |

| CF₂ | -110 to -130 |

| CF | > -160 |

| Data derived from computational predictions for perfluorinated carboxylic acids. researchgate.net |

Mass Spectrometry (MS) Applications

Mass spectrometry is another critical analytical technique for the study of this compound, often used in conjunction with a separation method like gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including fatty acids. For GC-MS analysis, fatty acids like this compound are typically derivatized to increase their volatility and thermal stability. Common derivatization methods include esterification to form methyl esters (FAMEs) or other alkyl esters.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound provides a unique fragmentation pattern, which acts as a "fingerprint" for identification. For the methyl ester of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. By comparing the obtained mass spectrum with a library of known spectra, the compound can be identified.

GC-MS is not only used for qualitative identification but also for quantitative analysis. By using an internal standard and creating a calibration curve, the concentration of this compound in a sample can be accurately determined. This is particularly important in metabolic studies or environmental analysis where the concentration of the fatty acid needs to be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative analysis of this compound in complex matrices such as biological fluids, environmental samples, and food products. amazonaws.com This method offers high sensitivity and selectivity, which are crucial for detecting and quantifying low concentrations of the analyte in the presence of interfering substances. amazonaws.com

The principle of LC-MS/MS involves the separation of this compound from other components in the sample using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring a specific fragmentation pattern of the analyte, thereby reducing the impact of matrix effects. nih.gov

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. nih.govresearchgate.netnih.gov These effects can be caused by co-eluting endogenous or exogenous components from the matrix that interfere with the ionization of the target analyte. researchgate.netnih.gov To mitigate these effects, various strategies can be employed, including thorough sample preparation, the use of appropriate internal standards, and optimization of chromatographic and mass spectrometric conditions.

Sample preparation is a critical step to remove potential interferences and enrich the analyte of interest. For this compound, this may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of sample preparation method depends on the nature of the matrix and the required sensitivity.

The following table provides a hypothetical example of LC-MS/MS parameters that could be used for the quantitative analysis of this compound in a complex matrix.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| Monitored Transition | Precursor ion (m/z) → Product ion (m/z) |

| Collision Energy | Optimized for the specific transition |

| Dwell Time | 100 ms |

Advanced Ionization Techniques (e.g., Nanostructure Imaging Mass Spectrometry)

Recent advancements in ionization techniques for mass spectrometry offer new possibilities for the analysis of this compound, particularly in specialized research applications. nih.govsemanticscholar.orgnih.gov While standard techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are widely used, advanced methods can provide enhanced sensitivity, spatial information, or reduced sample preparation. nih.govsemanticscholar.orgnih.gov

One area of advancement is in ambient ionization techniques, which allow for the direct analysis of samples in their native environment with minimal or no sample preparation. nih.govsemanticscholar.orgnih.gov Examples of such techniques that could potentially be applied to the analysis of this compound include:

Desorption Electrospray Ionization (DESI): This technique involves directing a spray of charged solvent droplets onto the sample surface. The impact of the droplets desorbs and ionizes the analyte, which can then be analyzed by the mass spectrometer. DESI could be used for the rapid screening of this compound on surfaces.

Direct Analysis in Real Time (DART): DART utilizes a stream of heated, metastable gas to desorb and ionize the analyte from a surface. It is a rapid and non-contact method suitable for high-throughput analysis.

While Nanostructure Imaging Mass Spectrometry is a highly specialized and developing technique, other imaging mass spectrometry methods are more established. These techniques can provide information on the spatial distribution of this compound in a sample, which is valuable in fields like toxicology and pharmacology.

The following table summarizes some advanced ionization techniques and their potential applications for this compound research.

| Ionization Technique | Principle | Potential Application for this compound |

| Desorption Electrospray Ionization (DESI) | A spray of charged solvent droplets desorbs and ionizes the analyte from a surface. | Rapid screening of surfaces for contamination. |

| Direct Analysis in Real Time (DART) | A stream of heated, metastable gas desorbs and ionizes the analyte from a surface. | High-throughput analysis of samples with minimal preparation. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser is used to desorb and ionize the analyte, which is co-crystallized with a matrix. | Imaging the distribution of this compound in tissue sections. |

Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. However, this compound, being a carboxylic acid, has limited volatility and can exhibit poor peak shape due to its polarity. nsf.gov Therefore, derivatization is typically required to convert it into a more volatile and less polar derivative before GC analysis. nsf.govmdpi.com

Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.cz For this compound, esterification with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst would produce a volatile ester. mdpi.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used to create a trimethylsilyl ester of the acid. gcms.cz

Once derivatized, the resulting volatile compound can be separated and quantified using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of GC column is important for achieving good separation. A polar stationary phase, such as one based on polyethylene glycol (PEG), is often used for the analysis of fatty acid esters. nsf.gov

The table below outlines a potential GC method for the analysis of derivatized this compound.

| Parameter | Condition |

| Derivatization | |

| Reagent | Methanol with sulfuric acid catalyst |

| Reaction | Formation of methyl 2-fluorohexanoate |

| Gas Chromatography | |

| Column | Polar capillary column (e.g., HP-INNOWAX) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient from 50 °C to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Fluorinated Metabolites

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound and its metabolites without the need for derivatization. nih.gov

For the separation of a polar and acidic compound like this compound, reversed-phase HPLC is a common approach. acs.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention of this compound on the column can be controlled by adjusting the composition of the mobile phase. Adding an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The detection of this compound in HPLC can be achieved using various detectors. While it does not have a strong chromophore for UV-Vis detection at higher wavelengths, it can be detected at lower wavelengths (around 210 nm). acs.org For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.

The following table provides a typical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | |

| UV Wavelength | 210 nm |

| Mass Spectrometry | Electrospray Ionization (ESI) in negative ion mode |

Advanced Chromatographic Modalities (e.g., Supercritical Fluid Chromatography, Hydrophilic Interaction Liquid Chromatography)

Beyond conventional HPLC and GC, advanced chromatographic modalities such as Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer alternative separation mechanisms that can be advantageous for the analysis of this compound.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgyoutube.com SFC is a form of normal-phase chromatography and is particularly useful for the separation of chiral compounds and thermally labile molecules. wikipedia.org For a polar compound like this compound, a polar stationary phase would be used in SFC. The addition of a polar modifier, such as methanol, to the carbon dioxide mobile phase is often necessary to achieve sufficient retention and elution. muni.cz SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. youtube.communi.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. nih.govsigmaaldrich.com HILIC is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.comchromatographyonline.comnih.gov this compound, being a polar carboxylic acid, would be a good candidate for HILIC separation. In HILIC, the elution order is generally the reverse of that in reversed-phase chromatography, with more polar compounds being more strongly retained. sigmaaldrich.com

The table below compares the key features of SFC and HILIC for the analysis of this compound.

| Feature | Supercritical Fluid Chromatography (SFC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Principle | Normal-phase chromatography using a supercritical fluid mobile phase. wikipedia.org | A form of normal-phase chromatography using a polar stationary phase and a highly organic mobile phase. sigmaaldrich.com |

| Stationary Phase | Polar (e.g., silica, diol) | Polar (e.g., silica, amide, zwitterionic) chromatographyonline.com |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol). muni.cz | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. sigmaaldrich.com |

| Advantages for 2-FHA | Fast separations, reduced organic solvent use. youtube.communi.cz | Good retention for a polar compound, orthogonal selectivity to reversed-phase. chromatographyonline.comnih.gov |

Radiochemical Analysis for Labeled Analogues

Radiochemical analysis plays a crucial role in studying the in vivo behavior of this compound, particularly in the context of its development as a potential PET imaging agent. nih.gov This involves the synthesis of a radiolabeled analogue of the compound, most commonly by incorporating a positron-emitting radionuclide such as fluorine-18 (¹⁸F). nih.gov

The synthesis of 2-[¹⁸F]fluorohexanoic acid (¹⁸F-FHA) has been reported with high radiochemical yield and purity. acs.orgnih.gov The quality control of the radiolabeled product is essential to ensure its suitability for in vivo studies. This typically involves the use of radio-HPLC to determine the radiochemical purity of the compound. acs.org

In a reported method, the radiochemical purity of ¹⁸F-FHA was assessed using a C18 column with a gradient elution of water (containing 0.1% H₃PO₄) and acetonitrile. acs.org The retention time of ¹⁸F-FHA was compared to that of a non-radioactive standard (¹⁹F-FHA) to confirm its identity. acs.org Such analyses have demonstrated that ¹⁸F-FHA can be produced with a radiochemical purity exceeding 99%. acs.orgnih.gov

Biodistribution studies using the radiolabeled analogue can then be performed to investigate its uptake and clearance in various organs and tissues. nih.gov This information is vital for evaluating its potential as a tracer for imaging metabolic processes, such as fatty acid metabolism in tumors. nih.gov

The following table summarizes key aspects of the radiochemical analysis of 2-[¹⁸F]fluorohexanoic acid.

| Aspect | Description |

| Radiolabeling | Incorporation of fluorine-18 to produce 2-[¹⁸F]fluorohexanoic acid. nih.gov |

| Quality Control | Determination of radiochemical purity using radio-HPLC. acs.org |

| Analytical Method | Reversed-phase HPLC with a C18 column and gradient elution. acs.org |

| Reported Purity | Greater than 99%. acs.orgnih.gov |

| Application | In vivo biodistribution and PET imaging studies. nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Fluorohexanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Fluorohexanoic acid, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure and reactivity.

The introduction of a highly electronegative fluorine atom at the C-2 position significantly influences the electron distribution across the entire molecule. This inductive effect (-I effect) withdraws electron density from the adjacent carbon atoms and the carboxylic acid moiety. This electron withdrawal is expected to increase the acidity of the carboxylic proton compared to its non-fluorinated analog, hexanoic acid.

QM calculations can quantify this effect by computing the pKa value. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. For this compound, the fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and altering its reactivity profile in comparison to hexanoic acid.

Reactivity descriptors, derived from QM calculations, can provide a more nuanced understanding of its chemical behavior. These descriptors are often calculated using DFT methods.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Ionization Potential (eV) | - | Energy required to remove an electron. |

| Electron Affinity (eV) | - | Energy released upon adding an electron. |

| Electronegativity (χ) | - | Tendency to attract electrons. |

| Chemical Hardness (η) | - | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | - | Propensity to accept electrons. |

Note: The values in this table are for illustrative purposes and would require specific DFT calculations to be accurately determined.

These descriptors can help predict how this compound might interact with biological macromolecules or participate in chemical reactions. For instance, a higher electrophilicity index might suggest a greater propensity to interact with nucleophilic sites in biological targets.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can be employed to investigate its interactions with potential biological targets, such as enzymes or receptor proteins.

A plausible target for this compound could be fatty acid binding proteins (FABPs), which are involved in the transport of fatty acids within cells. The presence of the fluorine atom could alter the binding affinity and orientation of the molecule within the binding pocket of such proteins compared to natural fatty acids.

An MD simulation would typically involve the following steps:

System Setup: A simulation box is created containing the target protein, this compound, water molecules to solvate the system, and counter-ions to neutralize the charge.

Force Field Application: A force field (a set of parameters describing the potential energy of the system) is applied to all atoms.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the compound-target interaction.

Analysis of the simulation trajectory can reveal key information, such as:

Binding Free Energy: To quantify the strength of the interaction.

Key Interacting Residues: Identifying the specific amino acids in the target protein that form significant interactions (e.g., hydrogen bonds, van der Waals contacts) with this compound.

Conformational Changes: Observing any changes in the structure of the protein or the ligand upon binding.

Studies on similar fluorinated fatty acids have shown that they can exhibit stronger interactions with proteins compared to their hydrogenated counterparts. This is often attributed to the unique properties of the C-F bond, which can participate in favorable orthogonal multipolar interactions and hydrophobic interactions.

Table 2: Potential Interactions of this compound in a Protein Binding Pocket (Hypothetical)

| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylate group (-COOH) | Arginine, Lysine, Serine, Tyrosine |

| Hydrophobic Interactions | Alkyl chain (-CH2-)n | Leucine, Isoleucine, Valine, Phenylalanine |

| Fluorine-Specific Interactions | C-F bond | Backbone amides, Aromatic rings |

Prediction of Spectroscopic Parameters for Fluorinated Molecules

Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The fluorine atom at the C-2 position will cause a significant downfield shift for the α-proton and α-carbon due to its deshielding effect. Computational software can predict these chemical shifts with good accuracy, aiding in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of different bonds within a molecule can be calculated using quantum mechanical methods. These frequencies correspond to the peaks observed in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-F stretch. The positions of these peaks can be predicted to help in the identification and structural elucidation of the compound.

Table 3: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| ¹H NMR | Chemical Shift (α-H) | 4.5 - 5.0 ppm |

| Coupling Constant (JH-F) | ~45-50 Hz | |

| ¹³C NMR | Chemical Shift (C-2) | 85 - 95 ppm |

| Coupling Constant (JC-F) | ~170-190 Hz | |

| IR Spectroscopy | O-H Stretch (cm⁻¹) | 2500 - 3300 (broad) |

| C=O Stretch (cm⁻¹) | 1700 - 1725 | |

| C-F Stretch (cm⁻¹) | 1000 - 1100 |

Note: These are estimated values based on typical ranges for similar functional groups and would require specific calculations for precise prediction.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for Fluorinated Compounds

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, various physicochemical descriptors can be calculated to predict its properties and potential biological activity. These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. For a series of fluorinated compounds, a QSAR model could be developed to predict, for example, their toxicity or binding affinity to a particular target.

Key molecular descriptors for this compound that would be used in a QSAR study include:

Topological Descriptors: Which describe the connectivity of atoms.

Electronic Descriptors: Such as partial charges and dipole moment.

Quantum Chemical Descriptors: Including HOMO and LUMO energies.

Hydrophobicity Descriptors: Like the octanol-water partition coefficient (logP).

The fluorine atom in this compound will significantly impact these descriptors. For instance, it will increase the molecule's lipophilicity in its immediate vicinity and alter the electronic properties.

Table 4: Calculated Physicochemical Descriptors for this compound

| Descriptor | Calculated Value | Source/Method |

|---|---|---|

| Molecular Weight | 134.15 g/mol | - |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

Source: PubChem CID 98165

These descriptors can be used as input variables in statistical methods like multiple linear regression or machine learning algorithms to build a QSAR model. Such a model could then be used to predict the activity of other, yet unsynthesized, fluorinated fatty acids, thereby accelerating the drug discovery or material design process.

Q & A

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is optimal for identifying fluorinated analogs, as demonstrated in separations of 2-fluoro fatty acids (see Figure 1 in ). Infrared (IR) spectroscopy confirms carboxylate and C-F bond vibrations (~1,700 cm⁻¹ for COOH and 1,100–1,200 cm⁻¹ for C-F). High-performance liquid chromatography (HPLC) with UV detection may be used for aqueous stability studies .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to minimize photodegradation and hydrolysis. Regular stability testing via NMR or GC is recommended, particularly if used in long-term biological assays. Safety protocols for fluorinated compounds, including fume hood use and waste neutralization, should be strictly followed .

Advanced Research Questions

Q. How can contradictory data from different analytical methods (e.g., GC vs. NMR) be resolved?

- Methodological Answer : Contradictions often arise from matrix effects (e.g., solvent interference in GC) or sample preparation artifacts. Validate results using orthogonal techniques: For instance, if GC indicates impurities but NMR does not, employ spiking experiments with known standards or use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity. Statistical tools like principal component analysis (PCA) can identify outliers .

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁸O, ²H) provide in studying this compound’s metabolic pathways?

- Methodological Answer : Isotopic labeling in carboxyl or fluorinated positions enables tracking of β-oxidation or defluorination in vitro. For example, ¹⁸O labeling in the carboxyl group combined with mass spectrometry can elucidate enzymatic cleavage rates in liver microsomal assays. Stable isotope-resolved metabolomics (SIRM) is recommended for pathway mapping .

Q. What computational approaches are suitable for modeling this compound’s interactions with enzymes?

- Methodological Answer : Density functional theory (DFT) calculates electronic effects of fluorine substitution on acidity (pKa) and binding affinity. Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational changes in enzyme active sites. Docking software (AutoDock Vina) predicts binding poses with targets like acyl-CoA synthetases. Validate predictions with mutagenesis studies .

Q. How can bioactivity assays be designed to minimize off-target effects of this compound?

- Methodological Answer : Use counter-screens against unrelated enzymes (e.g., kinases) to assess selectivity. Dose-response curves (IC₅₀/EC₅₀) should include negative controls (e.g., non-fluorinated hexanoic acid). For cellular assays, employ CRISPR-edited cell lines to isolate target pathways. Data normalization to housekeeping genes (e.g., GAPDH) reduces batch variability .

Q. What statistical methods are critical for analyzing dose-dependent toxicity data?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response relationships. Kaplan-Meier survival analysis applies to longitudinal toxicity studies. For clustered data (e.g., repeated measurements), mixed-effects models account for intra-subject correlations. Report confidence intervals and use tools like R/Bioconductor for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。